

4-Hydroxy-3,5-dimethylbenzoic acid chemical properties

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Compound of Interest

Compound Name: 4-Hydroxy-3,5-dimethylbenzoic acid

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An In-Depth Technical Guide to **4-Hydroxy-3,5-dimethylbenzoic Acid**: Properties, Synthesis, and Applications

Introduction

4-Hydroxy-3,5-dimethylbenzoic acid, also known as 3,5-Dimethyl-4-hydroxybenzoic acid, is a substituted phenolic acid that serves as a crucial building block in organic synthesis.^[1] Its molecular structure, featuring a carboxylic acid group and a hydroxyl group on a dimethylated benzene ring, imparts a unique combination of reactivity and functionality. This makes it a valuable intermediate in the production of a wide range of specialty chemicals, including agrochemicals, dyestuffs, and, notably, active pharmaceutical ingredients (APIs).^{[2][3]} In the realm of drug development, it is recognized as a key reagent in the synthesis of potent transthyretin (TTR) amyloidogenesis inhibitors and mexiletine derivatives, highlighting its importance to medicinal chemists and pharmaceutical scientists.^{[2][3]}

This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of **4-Hydroxy-3,5-dimethylbenzoic acid**, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its application in synthesis and material science. The key physicochemical and spectroscopic data for **4-**

Hydroxy-3,5-dimethylbenzoic acid are summarized below.

Physical and Chemical Properties

The compound typically appears as an off-white to light beige crystalline solid.^{[2][4]} Its properties are quantitatively detailed in the table below.

Property	Value	Source(s)
IUPAC Name	4-hydroxy-3,5-dimethylbenzoic acid	[1]
CAS Number	4919-37-3	[1][4]
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.17 g/mol	[1]
Appearance	Off-white to light pink or light beige crystalline powder	[2][4]
Melting Point	221-227 °C	[4]
Solubility	Soluble in methanol	[2][3]
LogP	2.08	[5]

Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. The characteristic spectral features of **4-Hydroxy-3,5-dimethylbenzoic acid** are indispensable for reaction monitoring and quality control.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl groups, the phenolic hydroxyl proton, and the carboxylic acid proton. The symmetry of the molecule simplifies the aromatic region.
- IR Spectroscopy:** The infrared spectrum displays characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid (superimposed on the phenolic O-H), a

sharp C=O stretch from the carboxyl group, and C-O stretching, as well as aromatic C-H and C=C vibrations.[1][6]

- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[7]

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Caption: Chemical structure of **4-Hydroxy-3,5-dimethylbenzoic acid**.

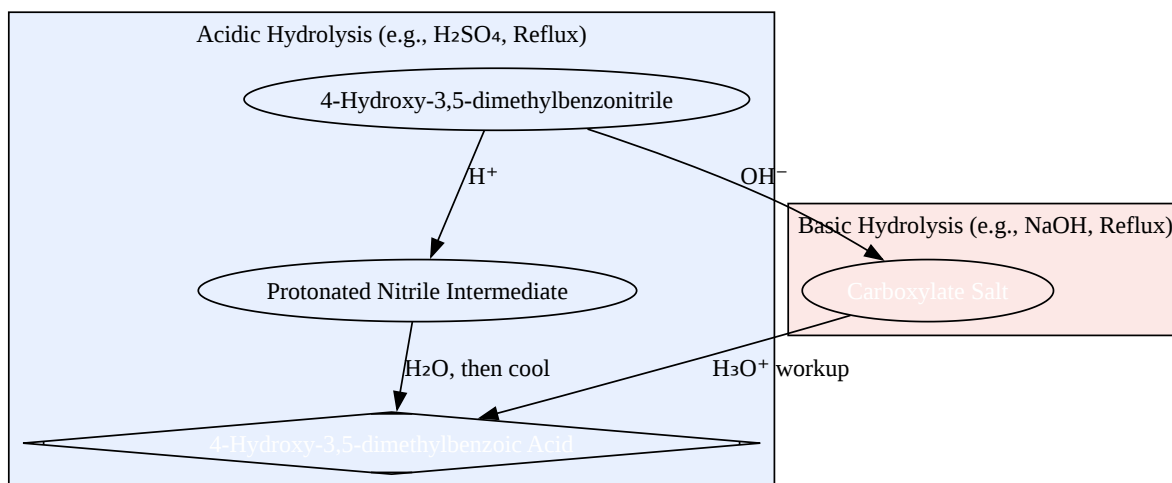
Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of **4-Hydroxy-3,5-dimethylbenzoic acid** are central to its utility as a chemical intermediate.

Synthetic Methodologies

The most common and scalable synthesis involves the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile. This transformation can be effectively achieved under either acidic or basic conditions, providing flexibility in process development.[8]

- Alkaline Hydrolysis: This is often the preferred route due to high yields and cleaner reactions. The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. The reaction initially forms the sodium salt of the carboxylic acid. Subsequent acidification precipitates the desired product.[8]
- Acidic Hydrolysis: Alternatively, the nitrile can be hydrolyzed using a strong acid like sulfuric acid under reflux. The product crystallizes upon cooling the reaction mixture. This method may require careful temperature control to prevent potential charring.[8]



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Caption: Synthetic routes to **4-Hydroxy-3,5-dimethylbenzoic acid**.

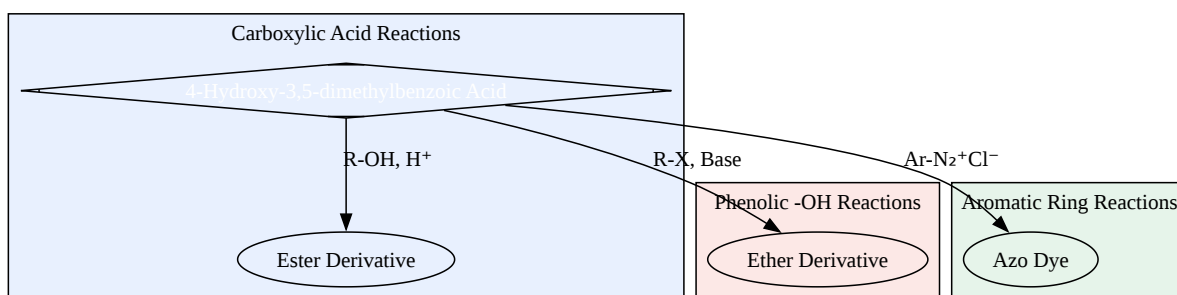
Core Reactivity

The reactivity of **4-Hydroxy-3,5-dimethylbenzoic acid** is governed by its three functional components: the carboxylic acid, the phenolic hydroxyl group, and the activated aromatic ring.

- **Esterification:** The carboxylic acid group readily undergoes esterification with various alcohols under acidic conditions (e.g., Fischer esterification) or via conversion to an acyl chloride followed by reaction with an alcohol. This is a common strategy for creating derivatives and prodrugs.[9]
- **Phenolic Hydroxyl Reactions:** The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to participate in reactions requiring a phenoxide intermediate.
- **Electrophilic Aromatic Substitution:** The hydroxyl group is a potent activating group, directing electrophiles to the positions ortho to it (positions 2 and 6). However, these positions are

sterically hindered by the adjacent methyl groups. The methyl groups are also weakly activating. The carboxylic acid group is a deactivating group, directing meta. This electronic and steric environment makes further substitution on the ring challenging but predictable.

- **Azo Coupling:** As a phenol derivative, it can act as a coupling component in azo dye synthesis. The reaction involves an electrophilic aromatic substitution by a diazonium salt, typically coupling at the position ortho to the powerful hydroxyl activating group.[10]



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Caption: Key reaction types of **4-Hydroxy-3,5-dimethylbenzoic acid**.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of **4-Hydroxy-3,5-dimethylbenzoic acid**. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis via Basic Hydrolysis[8]

This protocol outlines a high-yield method for preparing the title compound.

- **Setup:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
- **Reaction:** Add 4-hydroxy-3,5-dimethylbenzonitrile to the NaOH solution.

- **Heating:** Heat the mixture to reflux with vigorous stirring. Ammonia gas will evolve during the reaction.
- **Monitoring:** Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
- **Workup:** Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid or sulfuric acid to an acidic pH (approx. 2-3). The product will precipitate out.
- **Isolation:** Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
- **Purification:** Wash the collected solid thoroughly with cold deionized water to remove inorganic salts and dry under vacuum.

Protocol 2: HPLC Analysis Method[5]

This method is suitable for monitoring reaction progress and assessing final product purity.

- **Column:** Newcrom R1 reverse-phase (RP) column or equivalent C18 column.
- **Mobile Phase:** A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid (for MS compatibility) to ensure the analyte is in its protonated state.
- **Detection:** UV detection at a wavelength appropriate for the aromatic system (e.g., 254 nm).
- **Procedure:** Dissolve a small sample of the compound in the mobile phase or a suitable solvent (like methanol) and inject it into the HPLC system. The retention time will be characteristic of the compound under the specified conditions.

Applications in Drug Discovery and Chemical Industry

4-Hydroxy-3,5-dimethylbenzoic acid is more than a simple chemical; it is an enabling tool for innovation in multiple scientific fields.

- **Pharmaceuticals:** Its primary role is as a sophisticated intermediate. For example, the related compound 4-Hydroxy-3,5-dimethylbenzaldehyde is a key intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment.[11] The benzoic acid derivative serves a similar role as a versatile scaffold for building complex molecules. Its documented use as a reagent for TTR amyloidogenesis inhibitors points to its application in developing treatments for diseases like familial amyloid polyneuropathy.[2][3]
- **Agrochemicals and Dyestuffs:** The structural motifs present in this molecule are common in the design of herbicides, fungicides, and pigments. The phenolic and carboxylic acid groups provide handles for further chemical modification to tune the biological activity or chromophoric properties.[3]
- **Polymer Chemistry:** Phenolic compounds are foundational to the polymer industry. Derivatives of **4-Hydroxy-3,5-dimethylbenzoic acid** can be used to synthesize specialized polyesters or epoxy resins, where the rigid aromatic core can enhance thermal stability and mechanical properties.

Conclusion

4-Hydroxy-3,5-dimethylbenzoic acid is a highly functionalized aromatic compound with significant value for researchers in both academic and industrial settings. Its straightforward synthesis, well-defined reactivity, and proven utility as an intermediate in high-value applications, particularly in pharmaceuticals, ensure its continued relevance. The protocols and data presented in this guide offer a robust foundation for scientists and developers to effectively utilize this versatile chemical building block in their research and development endeavors.

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